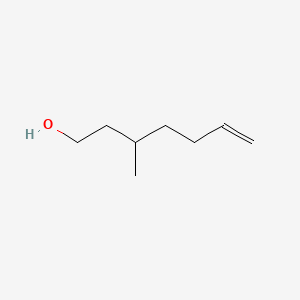

3-Methyl-6-hepten-1-ol

Description

While specific research on the general structure of 3-Methyl-6-hepten-1-ol is limited, its isomers have emerged in various studies, highlighting the compound's potential. The presence of both a hydroxyl group and a carbon-carbon double bond within its structure makes it a versatile building block in organic synthesis.

Unsaturated alcohols are a class of organic compounds that are of considerable interest in both academic and industrial research. ontosight.ai Their dual functionality allows for a wide range of chemical transformations, making them valuable precursors in the synthesis of complex molecules. ontosight.ai These compounds are found in nature, contributing to the fragrances of plants, and some act as semiochemicals, mediating interactions between organisms. ontosight.ai

The research trajectory of unsaturated alcohols has been driven by their utility in various sectors. In the chemical industry, they are pivotal intermediates for producing fine chemicals, polymers, and pharmaceuticals. mdpi.comnih.gov The ability to selectively react at either the double bond or the alcohol group provides chemists with a powerful tool for constructing intricate molecular architectures. nih.gov

The derivatives of this compound, particularly its isomers, showcase the interdisciplinary relevance of this structural motif. The applications of these derivatives span from the creation of scents and flavors to the development of new materials and potential therapeutic agents.

(3E)-6-methyl-3-hepten-1-ol , for instance, is utilized in the fragrance and flavoring industries due to its characteristic scent. ontosight.ai Furthermore, its role as an intermediate in the synthesis of pharmaceutical compounds underscores its importance in medicinal chemistry. ontosight.ai The specific stereochemistry of the (3E) isomer is crucial for its distinct properties and applications.

Derivatives of this compound have also found application in materials science. For example, aluminum complexes incorporating the (3E)-6-methyl-3-hepten-1-olato ligand are employed in catalysis, particularly in the polymerization of olefins. ontosight.ai This highlights the potential for this and similar unsaturated alcohols to contribute to the development of advanced materials.

The chiral nature of isomers like (3R)-3-methyl-6-hepten-1-ol opens up avenues in asymmetric synthesis, a critical area in the development of new drugs and biologically active molecules. Chiral alcohols are sought-after building blocks for creating enantiomerically pure compounds, where a specific three-dimensional arrangement is essential for biological activity. mdpi.com

Detailed Research Findings

Research into the isomers of this compound has yielded specific data regarding their properties and synthesis.

(3E)-6-methyl-3-hepten-1-ol is described as a colorless liquid with a distinct odor. ontosight.ai Its synthesis can be achieved through methods such as the reaction of 6-methyl-3-hepten-1-yl halides with suitable reducing agents or by the hydrolysis of corresponding esters. ontosight.ai

For the chiral isomer, (3R)-3-methyl-6-hepten-1-ol , while detailed research findings are less prevalent in publicly accessible literature, its availability from chemical suppliers suggests its use in specialized research, likely as a chiral starting material in complex organic synthesis.

Below are data tables summarizing the known properties of these isomers.

Table 1: Properties of (3E)-6-methyl-3-hepten-1-ol

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic |

| Boiling Point | Approximately 180-190°C |

| Solubility | Slightly soluble in water; soluble in organic solvents |

Table 2: Identification of (3R)-3-methyl-6-hepten-1-ol

| Identifier | Value |

| CAS Number | 237431-14-0 |

| Molecular Formula | C8H16O |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4048-32-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-methylhept-6-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h3,8-9H,1,4-7H2,2H3 |

InChI Key |

YENBGXRPXGPABV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 6 Hepten 1 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies

The construction of the 3-methyl-6-hepten-1-ol carbon skeleton with the precise placement of the hydroxyl group and the double bond requires careful selection of synthetic methods. This section explores several key strategies for achieving this, including catalytic hydrogenation, Grignard reactions, and transition metal-catalyzed coupling reactions.

Catalytic Hydrogenation Approaches for Alkene and Alkyne Reduction

Catalytic hydrogenation is a powerful tool for the reduction of unsaturated functional groups. A plausible route to this compound involves the selective reduction of a suitable precursor, such as 3-methyl-6-heptenal or a related unsaturated carbonyl compound. The primary challenge in this approach is to reduce the carbonyl group to a primary alcohol while preserving the terminal alkene.

The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a well-established transformation. Various catalytic systems have been developed to achieve high chemoselectivity for the carbonyl group over the carbon-carbon double bond.

| Catalyst System | Precursor | Product | Selectivity |

| Ru-based complexes | α,β-unsaturated aldehydes | Allylic alcohols | High for C=O reduction |

| Os-based pincer complexes | Unsaturated aldehydes | Allylic alcohols | High for C=O reduction |

| Raney Ni-Al alloy | α,β-unsaturated ketones | Saturated alcohols | Favors C=C and C=O reduction |

For the synthesis of this compound, a precursor like 3-methyl-6-hepten-1-al could be subjected to selective hydrogenation. The choice of catalyst is critical to prevent the reduction of the 6,7-double bond.

Grignard Reaction Pathways for Carbon-Carbon Bond Formation

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. A direct and regioselective synthesis of this compound can be envisioned through the reaction of a Grignard reagent with an epoxide. Specifically, the reaction of 3-butenylmagnesium bromide with methyloxirane (propylene oxide) would yield the desired product. The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alcohol upon workup.

Reaction Scheme:

3-Butenylmagnesium bromide + Methyloxirane → this compound

This pathway is advantageous as it constructs the carbon skeleton and introduces the hydroxyl group in a single, regioselective step. A related approach involves the use of organocuprates, also known as Gilman reagents, which are also effective in epoxide ring-opening reactions. These reagents can offer different reactivity and selectivity profiles compared to Grignard reagents.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of complex organic molecules. Several strategies could be employed to construct the carbon framework of this compound.

One potential approach is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.govjk-sci.com For instance, the coupling of a homoallylic halide, such as 1-bromo-2-methyl-5-hexene, with a hydroxymethyl Grignard reagent equivalent could be a viable route.

Another powerful method is the Suzuki coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov A retrosynthetic analysis suggests that this compound could be assembled from precursors amenable to a Suzuki coupling, such as a boronic ester containing the butenyl moiety and a protected halohydrin.

The Negishi coupling, which utilizes an organozinc reagent, is also a highly effective method for C(sp³)–C(sp³) bond formation and could be adapted for the synthesis of this target molecule. wikipedia.orgresearchgate.netorganic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Kumada | Grignard Reagent (e.g., Alkyl-MgBr) | Organic Halide (e.g., Alkyl-Br) | Ni or Pd complexes |

| Suzuki | Organoboron (e.g., Alkyl-B(OR)₂) | Organic Halide (e.g., Alkyl-Br) | Pd complexes |

| Negishi | Organozinc (e.g., Alkyl-ZnCl) | Organic Halide (e.g., Alkyl-Br) | Ni or Pd complexes |

Stereoselective and Enantioselective Synthesis

The presence of a chiral center at the C3 position of this compound opens the door to the synthesis of its stereoisomers. This requires the use of asymmetric synthetic methodologies.

Asymmetric Synthesis Approaches to Chiral Analogs of this compound

To obtain enantiomerically enriched this compound, several asymmetric strategies can be employed. One approach involves the use of a chiral auxiliary in a Grignard-type reaction. For instance, a chiral ligand can be used to modify the Grignard reagent or the substrate to induce facial selectivity during the carbon-carbon bond formation.

Another strategy is the use of chiral catalysts in transition metal-catalyzed reactions. Asymmetric allylic alkylations, for example, can be used to set the stereocenter at the C3 position. acs.org The choice of a chiral phosphine (B1218219) ligand in a palladium- or nickel-catalyzed coupling reaction can lead to the formation of one enantiomer over the other.

Furthermore, the asymmetric reduction of a prochiral ketone precursor, such as 3-methyl-6-hepten-1-one, using a chiral reducing agent like a CBS catalyst or a chiral metal hydride complex, would yield the chiral secondary alcohol, which could then be further elaborated to the target primary alcohol.

Biocatalytic Transformations and Enzyme-Mediated Synthesis of this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) are particularly useful for the asymmetric reduction of carbonyl compounds and carbon-carbon double bonds, respectively.

A potential biocatalytic route to chiral this compound could start from an unsaturated precursor like 3-methyl-6-hepten-1-al or 3-methyl-6-heptenoic acid.

| Enzyme Class | Substrate Type | Transformation |

| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated Carboxylic Acid | Reduction to Aldehyde |

| Ene-Reductase (ER) | α,β-Unsaturated Aldehyde/Ketone | Asymmetric reduction of C=C bond |

| Alcohol Dehydrogenase (ADH) | Aldehyde/Ketone | Asymmetric reduction of C=O bond to a chiral alcohol |

A multi-enzymatic, one-pot reaction could be designed where a carboxylic acid reductase (CAR) first converts a suitable unsaturated carboxylic acid to the corresponding aldehyde. Subsequently, an alcohol dehydrogenase could asymmetrically reduce the aldehyde to the desired chiral primary alcohol. If the starting material contains an α,β-unsaturated system, an ene-reductase could be used to stereoselectively reduce the double bond before the carbonyl reduction. This enzymatic cascade approach can lead to high enantiomeric excess under mild reaction conditions.

Enzyme Screening and Optimization for Specific Stereoisomers

The initial and pivotal step in developing a biocatalytic synthesis is the screening of a diverse array of enzymes to identify a suitable candidate with the desired activity and stereoselectivity. For the synthesis of chiral alcohols like this compound, lipases and alcohol dehydrogenases (ADHs) are the most commonly screened enzyme classes.

Lipases are frequently employed for the kinetic resolution of racemic mixtures of this compound or its corresponding esters. In a typical screening process, a variety of commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa, would be tested for their ability to selectively acylate or hydrolyze one enantiomer of the racemic alcohol or its acetate (B1210297) derivative, respectively. The efficiency of the resolution is determined by the enantiomeric excess (e.e.) of both the product and the remaining unreacted substrate, as well as the conversion rate. Optimization of reaction parameters such as solvent, temperature, and acyl donor is crucial for maximizing both enantioselectivity and yield. For instance, in the resolution of the structurally similar compound 6-methyl-5-hepten-2-ol (B124558), Novozym 435-catalyzed acetylation yielded both the (R)-acetate and the (S)-alcohol with high enantiomeric excess.

For asymmetric reduction of a precursor ketone, 3-methyl-6-hepten-1-one, a panel of alcohol dehydrogenases (ADHs) from various microbial sources would be screened. These enzymes, often requiring a cofactor such as NADH or NADPH, can reduce the ketone to the corresponding alcohol with high enantioselectivity. The screening would aim to identify ADHs that can produce either the (R)- or (S)-enantiomer of this compound with high e.e.

A hypothetical screening of lipases for the kinetic resolution of racemic this compound acetate might yield results similar to the following:

| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess of Alcohol (e.e., %) | Enantiomeric Excess of Acetate (e.e., %) |

|---|---|---|---|---|

| Lipase A | Candida antarctica | 48 | 95 (S) | 92 (R) |

| Lipase B | Pseudomonas cepacia | 52 | 85 (R) | 89 (S) |

| Lipase C | Candida rugosa | 35 | 70 (S) | 65 (R) |

| Lipase D | Porcine Pancreas | 15 | 40 (R) | 35 (S) |

Engineering of Biocatalysts for Enhanced Enantioselectivity

Once a promising enzyme has been identified through screening, its natural properties may still not be optimal for an industrial-scale synthesis. In such cases, protein engineering techniques can be employed to enhance key characteristics like enantioselectivity, activity, stability, and substrate scope.

Directed evolution is a powerful tool for improving enzyme function. This process involves generating a library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. Iterative rounds of mutagenesis and screening can lead to significant enhancements in enantioselectivity. For example, if an ADH initially shows moderate enantioselectivity for the reduction of 3-methyl-6-hepten-1-one, directed evolution could be used to generate variants that produce the desired enantiomer of this compound with a much higher e.e.

Site-directed mutagenesis, a more rational approach, can also be used to modify an enzyme's active site to improve its stereochemical control. This requires a detailed understanding of the enzyme's structure and mechanism. By strategically replacing specific amino acid residues in the active site, it is possible to alter the binding of the substrate and favor the formation of one stereoisomer over the other.

Multi-Step Synthesis Design and Optimization

The construction of a molecule with the complexity of this compound often necessitates a multi-step synthetic sequence. The design of such a synthesis requires careful consideration of the order of reactions, the compatibility of functional groups, and the introduction of chirality at the appropriate stage.

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions. In the synthesis of this compound, a key FGI could be the reduction of a carboxylic acid or an ester to the primary alcohol.

For instance, a synthetic route could commence with a chiral building block that already contains the stereocenter at the C3 position. A possible precursor could be (R)- or (S)-citronellal. The aldehyde functional group in citronellal (B1669106) could be oxidized to a carboxylic acid. This acid could then be subjected to reduction using a reagent like lithium aluminum hydride (LiAlH₄) to yield the desired primary alcohol, this compound.

Another strategic FGI could involve the conversion of the primary alcohol to a better leaving group, such as a tosylate or a halide, to enable a subsequent carbon-carbon bond-forming reaction. However, for the synthesis of the target molecule itself, the final step is often the generation of the primary alcohol functionality.

Chemical Reactivity and Derivatization of 3 Methyl 6 Hepten 1 Ol

Oxidation and Reduction Transformations of Functional Groups

The presence of two distinct functional groups in 3-Methyl-6-hepten-1-ol allows for selective oxidation and reduction reactions, targeting either the hydroxyl group or the olefin.

Selective Hydroxyl Group Oxidation

The primary alcohol functional group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The key to selective oxidation is to modify the hydroxyl group without affecting the terminal double bond.

Mild oxidizing agents are employed for the conversion to the corresponding aldehyde, 3-methyl-6-heptenal. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, as they are known to oxidize primary alcohols to aldehydes without further oxidation to the carboxylic acid or reacting with the alkene.

Conversely, strong oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3-methyl-6-heptenoic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, or the Jones reagent (CrO₃ in sulfuric acid). Care must be taken as some strong oxidants can also cleave the double bond.

Table 1: Common Oxidation Reactions of this compound

| Reagent | Product | Functional Group Targeted |

| Pyridinium chlorochromate (PCC) | 3-Methyl-6-heptenal | Hydroxyl (to Aldehyde) |

| Dess-Martin periodinane (DMP) | 3-Methyl-6-heptenal | Hydroxyl (to Aldehyde) |

| Potassium permanganate (KMnO₄), cold, dilute | 3-Methyl-6,7-heptanediol-1-ol | Alkene |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Methyl-6-heptenoic acid | Hydroxyl (to Carboxylic Acid) |

Selective Olefin and Alkyne Reduction

The terminal double bond in this compound can be selectively reduced to an alkane without affecting the primary alcohol group. The most common method for this transformation is catalytic hydrogenation.

This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. The reaction proceeds under mild conditions and selectively saturates the double bond to yield 3-methylheptan-1-ol. The primary alcohol group remains unchanged under these conditions. Alternative methods, such as diimide reduction, can also achieve this selective transformation.

Table 2: Selective Reduction of this compound

| Reagent(s) | Product | Functional Group Targeted |

| H₂, Pd/C | 3-Methylheptan-1-ol | Alkene |

| Diimide (N₂H₂) | 3-Methylheptan-1-ol | Alkene |

Nucleophilic and Electrophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of this compound can participate in nucleophilic substitution reactions to introduce other functional groups. However, the hydroxyl group itself is a poor leaving group. Therefore, it must first be converted into a better leaving group, a process known as activation.

One common strategy is to protonate the alcohol under acidic conditions, forming an oxonium ion. The subsequent departure of a water molecule allows for substitution by nucleophiles, although this can be prone to rearrangements. A more controlled method involves converting the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. For instance, treatment with halide ions (e.g., from NaBr or NaCl) in an appropriate solvent leads to the formation of the corresponding 1-bromo-3-methyl-6-heptene or 1-chloro-3-methyl-6-heptene. This transformation follows a typical Sₙ2 mechanism for a primary substrate.

Advanced Derivatization for Synthetic Utility and Analytical Characterization

Further derivatization of this compound can generate a variety of compounds useful in multi-step synthesis or for characterization purposes.

Esterification and Etherification Protocols

The primary alcohol of this compound readily undergoes esterification. The classical Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding ester. This is a reversible equilibrium-driven process. For a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the acidic byproduct.

Etherification can be achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether, such as 1-methoxy-3-methyl-6-heptene.

Formation of Organometallic Intermediates

The hydroxyl and olefin groups of this compound can both be involved in the formation of organometallic intermediates. The alcohol can react with organometallic reagents like organoaluminum compounds to form aluminum alkoxides. ontosight.ai For example, reaction with diisobutylaluminium hydride (DIBAL-H) could yield an aluminum alkoxide intermediate that can be used in further reactions.

A significant application in advanced synthesis involves the terminal alkene. Research has shown that chiral versions of this compound are suitable substrates for olefin cross-metathesis. molaid.com This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalyst) to couple the alkene with another olefin, enabling the synthesis of more complex molecules while preserving the alcohol functionality for subsequent transformations.

Furthermore, the alcohol can be converted into a halide, as described in section 4.2, which can then be used to form other organometallic reagents. For example, reacting 1-bromo-3-methyl-6-heptene with magnesium metal would yield the corresponding Grignard reagent, 3-methyl-6-heptenylmagnesium bromide. This nucleophilic reagent is a valuable intermediate for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or epoxides.

Advanced Spectroscopic and Chromatographic Methodologies for 3 Methyl 6 Hepten 1 Ol Analysis

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is indispensable for the separation of 3-Methyl-6-hepten-1-ol from matrices of varying complexity, ensuring accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This dual functionality allows for the effective separation of the target analyte from impurities and isomers, followed by its unequivocal identification based on its mass spectrum.

The purity of a this compound sample can be quantitatively assessed by integrating the peak areas in the resulting chromatogram. The percentage purity is determined by the ratio of the peak area of the target compound to the total area of all detected peaks, excluding the solvent. For identity confirmation, the experimentally obtained mass spectrum is compared with reference spectra from established databases, such as the National Institute of Standards and Technology (NIST) library. The mass spectrum of this compound is characterized by a specific fragmentation pattern, with key mass-to-charge (m/z) ratios providing a molecular fingerprint.

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |

| MS Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-300 |

| m/z | Proposed Fragment Ion |

|---|---|

| 110 | [M-H₂O]⁺ (Loss of water) |

| 87 | [M-C₃H₅]⁺ (Loss of allyl radical) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

For the analysis of this compound within highly complex matrices, such as essential oils or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. researchgate.netmdpi.comsemanticscholar.org This technique utilizes two columns with different stationary phases, providing orthogonal separations based on distinct chemical properties, typically volatility in the first dimension and polarity in the second. researchgate.net

The increased peak capacity of GC×GC allows for the resolution of co-eluting compounds that would otherwise overlap in a single-dimension separation. mdpi.comnih.gov This is particularly advantageous for distinguishing this compound from its numerous isomers and other structurally similar volatile organic compounds (VOCs). nih.govresearchgate.net When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides high-resolution mass spectra for each separated component, facilitating confident identification even at trace levels. mdpi.comnih.gov

| Parameter | Specification |

|---|---|

| First Dimension (1D) Column | Non-polar (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Second Dimension (2D) Column | Polar (e.g., SolGel-Wax, 1.5 m x 0.1 mm i.d., 0.1 µm film thickness) |

| Modulator | Cryogenic or Flow-based |

| Modulation Period | 5-8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the different functional groups and structural motifs present in the molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~3.65 (t) | ~62 |

| 2 | ~1.55 (m) | ~40 |

| 3 | ~1.70 (m) | ~30 |

| 4 | ~1.40 (m) | ~35 |

| 5 | ~2.05 (m) | ~29 |

| 6 | ~5.80 (m) | ~138 |

| 7 | ~4.95 (m) | ~115 |

| 3-CH₃ | ~0.90 (d) | ~19 |

*Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers. Differentiating these enantiomers and determining the absolute configuration of a stereochemically pure sample is a significant analytical challenge. NMR techniques, particularly those that induce a diastereomeric interaction, can be employed to resolve the signals of the enantiomers.

One widely used approach is the Mosher's method, which involves the derivatization of the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). semanticscholar.orgstackexchange.comnih.govmatilda.sciencematilda.science This reaction forms diastereomeric esters, which are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra. stackexchange.commatilda.science By analyzing the differences in the chemical shifts of the protons near the newly formed chiral ester center for both the (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be determined based on the anisotropic effect of the phenyl group in the MTPA moiety. semanticscholar.orgstackexchange.com

Alternatively, chiral shift reagents, which are lanthanide complexes, can be used to induce chemical shift differences between the enantiomers in the NMR spectrum without the need for derivatization. researchgate.netnih.gov These reagents form transient diastereomeric complexes with the alcohol, leading to the separation of enantiomeric signals. nih.gov

Mass Spectrometry (MS) Applications Beyond Basic Identification

Beyond its use as a detector for gas chromatography, mass spectrometry offers advanced applications for the detailed structural analysis of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition, further confirming its identity.

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information. This technique is particularly useful for differentiating between isomers, as they often exhibit unique fragmentation patterns. escholarship.orgresearchgate.netresearchgate.net For example, the position of the methyl group and the double bond in this compound will influence the fragmentation, leading to a characteristic MS/MS spectrum that can distinguish it from other C₈H₁₆O isomers. libretexts.orgchemistrynotmystery.commiamioh.edu

Common fragmentation pathways for alcohols in mass spectrometry include α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.orgchemistrynotmystery.comyoutube.com The analysis of these fragmentation patterns in the MS/MS spectrum provides valuable clues to the specific arrangement of atoms within the molecule.

| Compound Name |

|---|

| This compound |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). researchgate.net Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can distinguish between ions with very similar masses, thereby enabling the calculation of a unique elemental formula.

For this compound, with a molecular formula of C8H16O, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This theoretical value is then compared against the experimentally measured exact mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. The close agreement between the theoretical and measured mass confirms the elemental composition of the molecule.

The exact mass of this compound has been computationally determined to be 128.120115130 Da. nih.gov An experimental HRMS analysis of a sample containing this compound would be expected to yield a mass measurement with a very low margin of error, typically within a few parts per million (ppm), thus confirming its elemental formula as C8H16O.

Table 1: Exact Mass and Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C8H16O |

| Theoretical Exact Mass (Da) | 128.120115130 nih.gov |

| Monoisotopic Mass ( g/mol ) | 128.21 nih.gov |

This high degree of mass accuracy is crucial for differentiating this compound from other isomeric compounds or isobaric interferences that may be present in a complex sample matrix.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion or a protonated molecule of this compound) is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally informative product ions. scispace.com These product ions are then analyzed in the second stage of the mass spectrometer, generating a fragmentation spectrum.

The fragmentation pattern of this compound can be predicted based on established principles of mass spectral fragmentation for alcohols and unsaturated hydrocarbons. Key fragmentation pathways would likely include:

Dehydration: The loss of a water molecule (H₂O, 18.01056 Da) from the parent ion is a common fragmentation pathway for alcohols.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom, resulting in the loss of an alkyl radical.

Cleavage at the Allylic Position: Fragmentation at the C4-C5 bond, which is allylic to the double bond, can lead to the formation of stable carbocations.

Cleavage associated with the Methyl Branch: Fragmentation adjacent to the methyl group at the C3 position.

By analyzing the m/z values of the resulting product ions, a detailed picture of the molecule's connectivity and functional groups can be constructed.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺, m/z 129.1279)

| Proposed Fragment | Neutral Loss | Fragment m/z (Theoretical) |

| [M+H-H₂O]⁺ | H₂O | 111.1174 |

| [C₅H₉]⁺ | C₃H₈O | 69.0704 |

| [C₄H₇]⁺ | C₄H₁₀O | 55.0548 |

| [C₃H₇O]⁺ | C₅H₁₀ | 59.0497 |

The analysis of these fragmentation pathways provides a structural fingerprint that is unique to this compound, allowing for its confident identification even in the absence of a pure analytical standard. nih.gov The relative intensities of these fragment ions can also provide further structural information.

Ecological Chemistry and Semiochemical Roles of 3 Methyl 6 Hepten 1 Ol and Its Analogs

Role as Insect Pheromone Components and Semiochemicals

Semiochemicals are signaling molecules that mediate interactions between organisms. db-thueringen.de Analogs of 3-Methyl-6-hepten-1-ol, such as 6-methyl-5-hepten-2-ol (B124558) (sulcatol) and 6-methyl-5-hepten-2-one (B42903) (sulcatone), are prominent examples of insect pheromones, which are chemicals used for communication within a species.

Volatile compounds can elicit either attraction or repellency in insects, often depending on the context and concentration. This dual functionality is crucial for behaviors such as mating, habitat selection, and avoiding competition.

Attraction: A well-studied analog, 6-methyl-5-hepten-2-ol (sulcatol), serves as an aggregation pheromone for ambrosia beetles, which are pests of harvested timber. chemicalbook.com This chemical attracts both sexes, leading to mass aggregation on a suitable host tree. Insects detect these volatile cues through specialized olfactory receptor neurons housed in their antennae. The binding of a specific pheromone molecule to a receptor protein triggers a neural signal that is processed in the brain, leading to a behavioral response, such as upwind flight towards the odor source.

Repellency: Conversely, the same or similar compounds can act as repellents. For instance, 6-methyl-5-hepten-2-one has been shown to deter oviposition in certain mosquito species, signaling that a larval site is overcrowded and reducing intraspecific competition. High concentrations of some compounds that are attractants at low concentrations can also become repellent, preventing insects from getting too close to a source before verifying other cues.

The table below summarizes the behavioral effects of some analogs on different insect species.

| Compound | Insect Species | Behavioral Effect | Role |

| 6-Methyl-5-hepten-2-ol (Sulcatol) | Ambrosia Beetle (Gnathotrichus sulcatus) | Attraction | Aggregation Pheromone |

| 6-Methyl-5-hepten-2-one (Sulcatone) | Anopheles coluzzii (Mosquito) | Repellency | Oviposition Deterrent |

| 6-Methyl-5-hepten-2-one | Aedes aegypti (Mosquito) | Repellency | Host-seeking Deterrent |

Volatile semiochemicals are fundamental to both intra-specific (within the same species) and inter-specific (between different species) communication.

Intra-specific Communication: The primary role of pheromones is to mediate communication between individuals of the same species. This includes sex pheromones for mate-finding, aggregation pheromones to exploit a resource, trail pheromones for navigation, and alarm pheromones to warn of danger. For example, the different enantiomers (mirror-image isomers) of sulcatol are used by different species of ambrosia beetles to ensure species-specific attraction, preventing attempts at interspecies mating.

Inter-specific Communication: Volatile compounds also mediate communication across different species. Kairomones are a class of semiochemicals that benefit the receiver but not the emitter. For instance, the aggregation pheromone of a bark beetle (emitter) can be used by a predatory beetle (receiver) to locate its prey. In this way, the pheromone becomes a kairomone for the predator. Similarly, parasitoid wasps can detect volatiles released by plants when they are damaged by caterpillars, using these cues to find their hosts.

Plant-Insect Interactions and Chemical Ecology

Plants produce a vast array of volatile organic compounds (VOCs), including analogs of this compound, which play critical roles in mediating interactions with insects.

Plant VOCs can serve dual purposes: defending the plant against herbivores and attracting beneficial organisms like pollinators or predators of herbivores.

Defensive Roles: When attacked by herbivores, many plants release a specific blend of volatiles. These compounds can act as direct defenses by being toxic or repellent to the attacking insect. For example, 6-methyl-5-hepten-2-one is one of the compounds released by some plants upon insect damage and can deter further feeding. This is part of a plant's induced defense system, which is activated in response to an attack.

Attractant Roles: The same herbivore-induced plant volatiles (HIPVs) can function as an indirect defense by attracting natural enemies of the herbivores, such as predatory insects and parasitoid wasps. researchgate.net This "cry for help" turns the plant's chemical signal into a kairomone for the third trophic level. Furthermore, distinct floral scents, which are complex blends of VOCs, are crucial for attracting pollinators to ensure plant reproduction.

The behavioral response of an insect is rarely due to a single chemical compound. Instead, insects respond to specific ratios and blends of multiple VOCs. The combination of different compounds can produce a synergistic effect, where the response to the blend is stronger than the sum of the responses to the individual components.

For example, the attraction of male moths to a female-released sex pheromone can be significantly enhanced by the presence of certain green leaf volatiles (GLVs) from the host plant. nih.gov This synergy ensures that the male is not only responding to a potential mate but also that the mate is located on a suitable host plant for the offspring. This demonstrates how insects integrate signals from both mates (pheromones) and food sources (plant volatiles) to make crucial behavioral decisions.

The table below provides examples of synergistic interactions involving insect pheromones and plant volatiles.

| Insect Species | Pheromone Component | Plant Volatile Synergist | Enhanced Behavior |

| Oriental Fruit Moth (Grapholita molesta) | (Z)-8-Dodecenyl acetate (B1210297) | Green Leaf Volatiles (e.g., (Z)-3-Hexen-1-ol) | Male attraction to pheromone source |

| Codling Moth (Cydia pomonella) | Codlemone | Green Leaf Volatiles | Male attraction to pheromone source |

Mechanistic Understanding of Chemoreception and Behavioral Responses

The ability of insects to detect and respond to volatile compounds like this compound and its analogs is based on a highly sensitive and specific olfactory system. The process begins when volatile molecules enter the insect's antennae and bind to Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic odorants through the aqueous lymph of the sensory hairs (sensilla) to the Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs).

Each OSN typically expresses a specific type of OR, making it highly sensitive to a particular chemical or a small group of structurally related compounds. The binding of an odorant to its receptor initiates an electrical signal that travels down the neuron to the antennal lobe of the insect's brain. In the antennal lobe, signals from OSNs that express the same receptor converge in distinct spherical structures called glomeruli. This creates a specific pattern of glomerular activation for each odor blend. The brain then deciphers this pattern, recognizes the odor, and initiates an appropriate behavioral response, such as attraction, repulsion, or oviposition. This complex neural mechanism allows insects to perceive subtle differences in the chemical composition of their environment and respond accordingly.

Environmental Chemistry and Atmospheric Reactivity of Unsaturated Alcohols

Gas-Phase Oxidation Reactions

The presence of a C=C double bond and various C-H bonds makes 3-Methyl-6-hepten-1-ol susceptible to oxidation by several key atmospheric radicals. The primary gas-phase removal processes are reactions with hydroxyl (OH) radicals, which dominate during the daytime, and reactions with ozone (O₃), which occur throughout the day and night.

The reaction with the hydroxyl radical is the most significant atmospheric degradation pathway for this compound. This reaction can proceed through two main channels: OH radical addition to the carbon-carbon double bond and H-atom abstraction from a C-H bond or the O-H bond. semanticscholar.org

For most unsaturated alcohols, the addition of the OH radical to the double bond is the dominant reaction pathway. semanticscholar.orgmdpi.com In the case of this compound, the OH radical will preferentially add to one of the two carbons in the C=C bond at the 6-position. This addition forms a transient, energy-rich hydroxyalkyl radical. This radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a stable β-hydroxyalkyl peroxy radical (RO₂).

Hydrogen abstraction can also occur, primarily from the C-H bonds adjacent to the hydroxyl group or the double bond, as these bonds are weakened. Abstraction from the O-H bond is generally considered a minor pathway. semanticscholar.org This process also results in an alkyl radical that quickly reacts with O₂ to form a peroxy radical. These peroxy radicals are key intermediates in atmospheric oxidation cycles, leading to the formation of various oxygenated products and contributing to ozone production in the presence of nitrogen oxides (NOx).

While direct experimental data for this compound is not available, the rate constant for its reaction with OH radicals can be estimated based on similar unsaturated alcohols. For instance, C5 unsaturated alcohols have reported rate constants in the range of (6.0–7.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature. acs.orgresearchgate.net Given its structure, the rate constant for this compound is expected to be of a similar magnitude.

Table 1: Estimated OH Reaction Rate Constant and Predicted Products for this compound

| Parameter | Value/Description |

|---|---|

| Estimated Rate Constant (kOH) at 298 K | ~6.5 x 10-11 cm3 molecule-1 s-1 |

| Dominant Reaction Pathway | OH addition to the C=C bond |

| Predicted Primary Products (from OH addition) |

|

| Predicted Primary Products (from H-abstraction) |

|

The reaction of this compound with ozone involves the electrophilic addition of O₃ to the C=C double bond, a process known as ozonolysis. This reaction proceeds via the Criegee mechanism, which involves the formation of a highly unstable primary ozonide (a 1,2,3-trioxolane). rsc.org This intermediate rapidly decomposes into two sets of primary products: a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). rsc.org

For this compound, the double bond is terminal. Therefore, the cleavage will occur at the C6-C7 bond, leading to two possible decomposition pathways for the primary ozonide:

Formation of formaldehyde (B43269) (HCHO) and a C7 Criegee intermediate.

Formation of 3-methyl-6-oxo-hexan-1-ol and the simplest Criegee intermediate (CH₂OO).

The stabilized Criegee intermediates are highly reactive and can undergo further reactions in the atmosphere, such as unimolecular decay or bimolecular reactions with water vapor, SO₂, or other trace gases, leading to the formation of hydroperoxides, organic acids, or other oxygenated compounds. rsc.org The carbonyl products, such as 3-methyl-6-oxo-hexan-1-ol, are relatively stable but can be further oxidized by OH radicals.

The rate constant for the ozonolysis of alkenes is highly dependent on the structure and substitution around the double bond. rsc.org For terminal alkenes like this compound, the rate constant is typically in the range of 1 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹.

Table 2: Predicted Ozonolysis Products for this compound

| Parameter | Value/Description |

|---|---|

| Estimated Rate Constant (kO3) at 298 K | ~1.0 x 10-17 cm3 molecule-1 s-1 |

| Reaction Mechanism | Criegee Mechanism |

| Primary Carbonyl Products |

|

| Primary Criegee Intermediates |

|

Atmospheric Fate and Degradation Mechanisms

Assuming typical global average oxidant concentrations of:

[OH] = 1.0 x 10⁶ molecules cm⁻³

[O₃] = 7.0 x 10¹¹ molecules cm⁻³ (approximately 30 ppb)

The calculated atmospheric lifetimes are:

Lifetime with respect to OH: τ_OH ≈ 1 / (6.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ * 1.0 x 10⁶ molecules cm⁻³) ≈ 1.5 x 10⁴ s, which is approximately 4.3 hours .

Lifetime with respect to O₃: τ_O3 ≈ 1 / (1.0 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ * 7.0 x 10¹¹ molecules cm⁻³) ≈ 1.4 x 10⁵ s, which is approximately 39.7 hours .

This comparison clearly indicates that the reaction with hydroxyl radicals is the dominant atmospheric loss process for this compound. Its short lifetime of just a few hours means it is removed from the atmosphere relatively quickly near its emission source, influencing local and regional air quality. Other minor degradation pathways include reaction with the nitrate (B79036) radical (NO₃) at night and with chlorine atoms (Cl) in marine environments, though these are generally less significant compared to OH oxidation. copernicus.org

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosols (SOA) are microscopic particles formed in the atmosphere through the oxidation of VOCs. nih.gov The formation of SOA depends on the volatility of the oxidation products; if the products are of sufficiently low volatility, they can partition from the gas phase to the particle phase, creating new aerosol mass or adding to existing particles. semanticscholar.org

The oxidation of this compound via both OH radical and ozone pathways leads to the formation of more functionalized products. future4200.com These products, such as diols, triols, and hydroxy-carbonyls, contain multiple oxygen atoms, which increases their polarity and decreases their vapor pressure compared to the parent molecule.

As a C8 compound, this compound is considered a potential precursor to SOA. nih.gov The initial oxidation products can undergo further, or "multi-generational," oxidation in the atmosphere. copernicus.org These subsequent reactions can continue to add oxygen-containing functional groups, further reducing the volatility of the products and significantly enhancing their potential to form SOA. semanticscholar.orgcopernicus.org The increase in the average oxygen-to-carbon (O:C) ratio of the organic molecules is a key indicator of the chemical aging process that leads to the formation of less volatile and more highly oxidized SOA. copernicus.org Therefore, the atmospheric degradation of this compound is expected to contribute to the burden of SOA, particularly in regions with significant emissions of this or similar unsaturated alcohols.

Future Perspectives and Emerging Research Avenues for 3 Methyl 6 Hepten 1 Ol Research

Integration of Computational Chemistry in Reaction Mechanism Prediction

The synthesis and biosynthetic pathways of terpene alcohols like 3-Methyl-6-hepten-1-ol involve complex reaction mechanisms, including carbocation rearrangements and stereospecific transformations. While classical mechanistic studies provide foundational knowledge, computational chemistry is emerging as a powerful tool to predict and elucidate these intricate processes with high resolution.

Future research will increasingly leverage computational methods to model the synthesis and degradation of this compound. Quantum chemistry methods, particularly Density Functional Theory (DFT), can be employed to map potential energy surfaces, identify transition states, and calculate reaction kinetics. researchgate.net This in silico approach allows researchers to screen potential catalysts and reaction conditions virtually, thereby reducing the experimental effort and resources required. researchgate.net For instance, computational models can predict the regioselectivity and stereoselectivity of enzymatic reactions that could be used in the synthesis of specific isomers of this compound. nih.gov

These computational studies are crucial for understanding the biosynthesis of terpenes and terpenoids, providing insights that can guide the engineering of enzymes for desired outcomes. researchgate.netmdpi.com By modeling enzyme-substrate interactions, researchers can predict how modifications to an enzyme's active site might alter its catalytic activity or specificity, paving the way for the rational design of novel biosynthetic pathways. nih.gov

Table 1: Applications of Computational Chemistry in this compound Research

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Synthetic Reaction Mechanisms | Transition state energies, reaction barriers, kinetic parameters, product ratios. |

| Molecular Docking | Enzyme-Substrate Interactions | Binding affinities, orientation of this compound in active sites, key interacting residues. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalytic Processes | Detailed mechanism of enzymatic reactions, influence of protein environment on catalysis. |

| Ab Initio Quantum Chemistry | Thermodynamic Properties | Enthalpy of formation, enthalpy of combustion, vapor pressure for biofuel applications. researchgate.net |

Development of Novel Biocatalytic Systems for Sustainable Production

Traditional chemical synthesis of fine chemicals often relies on harsh conditions and hazardous reagents, prompting a shift towards more sustainable manufacturing processes. chemistryjournals.net Biocatalysis, which uses enzymes or whole microorganisms as catalysts, offers a green alternative for the production of compounds like this compound. chemistryjournals.netnovonesis.com Enzymes operate under mild conditions, are highly specific, and can reduce the number of steps in a synthetic route, leading to less waste and lower production costs. novonesis.comrsc.org

The development of novel biocatalytic systems for this compound production is a promising research avenue. This involves discovering and engineering enzymes, such as alcohol dehydrogenases, lipases, or hydrolases, that can synthesize the target molecule with high efficiency and stereoselectivity. chemistryjournals.netrsc.org Advances in molecular biology and protein engineering allow for the fine-tuning of enzyme properties, such as stability, activity, and substrate specificity, to meet industrial demands. rsc.org

Furthermore, the use of enzymes sourced from diverse microorganisms can be applied to the synthesis of complex molecules, including polymers and other bulk chemicals, in a more environmentally friendly manner. nih.gov This approach is part of a broader trend towards a bio-based economy, where renewable resources are converted into valuable chemicals. nih.govfluxshard.com The creation of robust and efficient biocatalytic routes for this compound would represent a significant step towards sustainable chemical manufacturing. novonesis.com

Advanced Sensing Technologies for Environmental Monitoring of Semiochemicals

The function of semiochemicals like this compound in mediating ecological interactions depends on their concentration and distribution in the environment. Effective monitoring is crucial for applications in pest management and ecological studies. eolss.netresearchgate.net However, detecting these volatile organic compounds (VOCs) at trace levels in complex environments presents a significant challenge. Advanced sensing technologies are emerging to address this need, offering the potential for real-time, on-site detection. patsnap.commdpi.com

Future research will focus on developing highly sensitive and selective sensors for this compound. Electrochemical sensors, which measure changes in electrical signals upon interaction with a target analyte, are a particularly promising platform due to their potential for miniaturization, low power consumption, and rapid response. patsnap.comacalbfi.comnih.gov Innovations include the use of novel materials like graphene, metal-organic frameworks, and conductive polymers to enhance sensor performance. patsnap.com

Integrating these sensors with machine learning algorithms can further improve their capabilities, enabling the identification and quantification of specific VOCs within complex mixtures. osti.govacs.org Such "intelligent" sensing systems could be deployed in agricultural fields on drones or ground-based platforms to create spatial and temporal maps of semiochemical plumes, revolutionizing precision agriculture and pest monitoring. researchgate.netmdpi.com

Table 2: Emerging Sensor Technologies for Semiochemical Detection

| Sensor Type | Principle of Operation | Potential Advantages for Monitoring this compound |

| Electrochemical Sensors | Measures changes in current, potential, or impedance due to redox reactions of the analyte. acalbfi.com | High sensitivity, low cost, portability, real-time monitoring. patsnap.comnih.gov |

| Photoionization Detectors (PID) | Uses high-energy photons to ionize the target VOC, generating a measurable current. alphasense.com | High sensitivity to a broad range of VOCs, rapid response. |

| Nanomaterial-Based Sensors | Utilizes materials like carbon nanotubes or nanoparticles to enhance sensitivity and selectivity. patsnap.com | Ultra-high sensitivity (ppb levels), potential for specific functionalization. |

| Biosensors | Employs biological recognition elements (e.g., enzymes, antibodies) to detect the target molecule. | High specificity, potential for use in complex biological matrices. |

Expanding the Scope of Ecological Interactions and Chemical Ecology Research

Chemical ecology investigates how organisms use chemical signals to interact with their environment and each other. oxfordbibliographies.comroutledge.com While this compound may be known for a specific role, such as a pheromone, its functions within an ecosystem are likely far more complex. eolss.net Future research in chemical ecology will aim to unravel these multifaceted interactions, moving beyond simple pairwise relationships to a more holistic, community-wide perspective. wur.nl

A key emerging area is the study of how semiochemicals operate within a "chemical landscape." This involves understanding how this compound interacts with other volatile compounds from plants, insects, and microbes to form a complex information network. nih.govresearchgate.net For example, predators or parasitoids may "eavesdrop" on the pheromonal signals of their prey to locate them. wur.nl Investigating these multitrophic interactions is essential for a complete understanding of the ecological significance of this compound.

Moreover, the influence of abiotic factors, such as temperature, humidity, and atmospheric pollutants, on the stability and efficacy of semiochemical signals is an area ripe for exploration. Understanding how environmental change might disrupt these chemical communication channels is critical for predicting ecological responses and for the effective use of semiochemicals in pest management strategies. researchgate.net This expanded scope of research will provide a more nuanced view of the role of this compound in structuring ecological communities. wur.nl

Q & A

Basic: What synthetic methodologies are most effective for producing high-purity 3-Methyl-6-hepten-1-ol in academic laboratories?

Answer: Established routes include transmetallation reactions using allyltin trichloride intermediates (e.g., reacting tributylstannanes with aldehydes) and isomerization processes. Optimization involves controlling reaction temperature (20–50°C), catalyst selection (e.g., tin(IV) chloride), and solvent polarity to enhance stereochemical control. Purification via fractional distillation or preparative GC ensures high purity (>98%) .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer: Prioritize 1D H/C NMR to identify proton environments (e.g., δ 1.43–5.11 ppm for methyl and olefinic protons) and 2D NMR (COSY, HSQC) to resolve coupling networks. IR spectroscopy confirms hydroxyl (3200–3600 cm) and alkene (1640–1680 cm) functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer: Use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent skin/eye contact (H313/H333). Store separately from oxidizers in ventilated, fire-resistant cabinets. Waste must be segregated and disposed via EPA-approved contractors to avoid environmental release (H303) .

Advanced: How should researchers design experiments to investigate stereochemical outcomes in derivatives?

Answer: Employ chiral stationary-phase HPLC to separate enantiomers. Variable-temperature NMR (e.g., 25°C to −40°C) can reveal dynamic stereoisomerism. Computational modeling (DFT) predicts energy barriers for isomer interconversion, validated by NOESY correlations .

Advanced: What analytical approaches reconcile conflicting thermal stability reports under catalytic conditions?

Answer: Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Compare kinetic data (Arrhenius plots) across studies, accounting for catalyst loading (0.1–5 mol%) and solvent effects. Discrepancies often arise from trace moisture or metal impurities .

Advanced: How can computational tools predict physicochemical properties, and what validation is required?

Answer: Density Functional Theory (DFT) calculates logP (lipophilicity) and boiling points. Validate against experimental GC retention indices and differential scanning calorimetry (DSC) data. Solvent parameters (e.g., COSMO-RS) improve accuracy for solubility predictions .

Basic: What chromatographic methods are suitable for purity analysis?

Answer: Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) resolves isomers. Prepare calibration standards in hexane (0.1–10 mg/mL) and use internal standards (e.g., methyl undecanoate) for quantification. HPLC with UV detection (210 nm) monitors degradation products .

Advanced: How to address discrepancies in biological activity data across cell lines?

Answer: Standardize assay conditions (e.g., serum-free media, 24-hour exposure). Use isogenic cell lines to eliminate genetic variability. Meta-analysis frameworks (PRISMA guidelines) quantify heterogeneity via I statistics, identifying outliers due to differential metabolite uptake .

Basic: What are best practices for long-term storage to prevent degradation?

Answer: Store under argon at −20°C in amber glass vials. Add stabilizers (0.1% BHT) to inhibit oxidation. Monitor purity biannually via GC-MS; discard if impurity peaks exceed 2% .

Advanced: What meta-analysis strategies synthesize contradictory mechanistic studies?

Answer: Conduct systematic reviews using databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND reaction mechanism"). Extract kinetic/thermodynamic data into standardized spreadsheets. Apply Cochrane risk-of-bias tools to assess study quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.